molecular formula C16H21N5O2 B6754579 N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B6754579
M. Wt: 315.37 g/mol
InChI Key: VDZUVYDDKWCWNU-UHFFFAOYSA-N
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Description

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an ethylpyrimidine group and an oxazole ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-2-12-8-15(18-11-17-12)21-6-3-4-14(10-21)19-16(22)9-13-5-7-23-20-13/h5,7-8,11,14H,2-4,6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUVYDDKWCWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCCC(C2)NC(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 6-ethylpyrimidine and piperidine derivatives, which undergo a series of reactions such as alkylation, cyclization, and acylation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines

Scientific Research Applications

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide
  • N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2,3-dihydro-1H-indene-4-carboxamide

Uniqueness

N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-2-(1,2-oxazol-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications, making it a valuable compound for research and industrial purposes.

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